8-Nitroquinoline-4-carboxylic acid

Vue d'ensemble

Description

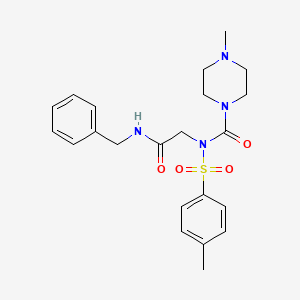

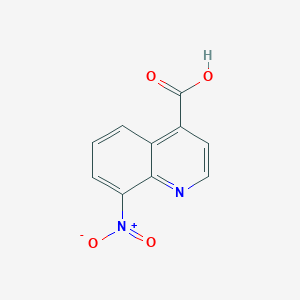

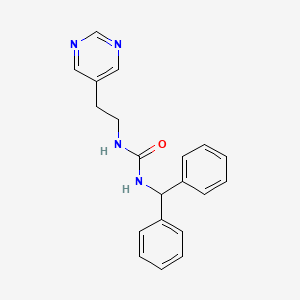

8-Nitroquinoline-4-carboxylic acid, also known as 8-Nitro-4-quinolinecarboxylic acid, is a chemical compound with the molecular formula C10H6N2O4 . It has a molecular weight of 218.17 Da .

Synthesis Analysis

A series of 8-nitroquinoline-based photolabile caging groups for carboxylic acid were synthesized with improved photolysis efficiency . Among them, 6-bromo-8-nitro-1, 2-dihydroquinolinyl chromophore was proven the best derivative on account of its longest absorption wavelength (345 nm), highest caging ability, and quantum yield .Molecular Structure Analysis

The molecular structure of 8-Nitroquinoline-4-carboxylic acid is complex and detailed analysis is required for a comprehensive understanding .Physical And Chemical Properties Analysis

8-Nitroquinoline-4-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 431.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.4±3.0 kJ/mol and its flash point is 214.5±24.6 °C . The compound has an index of refraction of 1.719 and a molar refractivity of 55.7±0.3 cm3 .Applications De Recherche Scientifique

Medicinal Chemistry Research

Quinoline, which includes 8-Nitroquinoline-4-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Antimicrobial Agents

8-Aminoquinoline-1,2,3-triazole hybrid derivatives, which can be synthesized from 8-Nitroquinoline-4-carboxylic acid, have been found to exhibit promising antimicrobial activities against Gram (+) and Gram (-) bacterial and fungi strains . For example, the compound 9a was found as the most potent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans and Candida parapsilosis strains .

Drug Development

The pharmacokinetic properties of the quinoline-1,2,3-triazole hybrid compounds, which include 8-Nitroquinoline-4-carboxylic acid, were analyzed to evaluate their potential as drug candidates . All compounds are in agreement with Lipinski’s rule of five, indicating their potential for drug development .

Organic Synthesis

8-Nitroquinoline-4-carboxylic acid can be used in organic synthesis . This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .

Reduction of Nitro Group

The nitro group in the nitroquinoline derivatives, including 8-Nitroquinoline-4-carboxylic acid, can be reduced with hydrazine monohydrate in the presence of 10% Pd/C .

Synthesis of Biologically and Pharmaceutically Active Compounds

8-Nitroquinoline-4-carboxylic acid can be used in the synthesis of biologically and pharmaceutically active compounds . This method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Mécanisme D'action

Target of Action

Quinoline derivatives, to which 8-nitroquinoline-4-carboxylic acid belongs, are known to have a broad spectrum of bio-responses . They are considered a privileged structure in drug discovery programs due to their various applications in medicinal and industrial chemistry .

Mode of Action

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 8-Nitroquinoline-4-carboxylic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bio-responses . These include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses , suggesting that 8-Nitroquinoline-4-carboxylic acid may have similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the use of catalysts .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCVWMWVBLLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinoline-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)

![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)